![molecular formula C7H15ClN2 B15331079 2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)
2,7-Diazaspiro[4.4]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[4.4]nonane hydrochloride is a chemical compound with the molecular formula C₇H₁₅ClN₂. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method involves the cyclization of 1,4-diaminobutane with cyclohexanone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating cancers and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and receptors, thereby modulating biochemical pathways involved in disease processes. For example, it may act as an inhibitor of sigma receptors, which are implicated in cancer and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different biological activity.
Diazabicyclo[4.3.0]nonane: A bicyclic compound with distinct chemical properties and applications.
Uniqueness
2,7-Diazaspiro[4.4]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to interact with sigma receptors and other molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2,7-diazaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8-9H,1-6H2;1H |
InChI Key |
IIVWHTITQFXPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


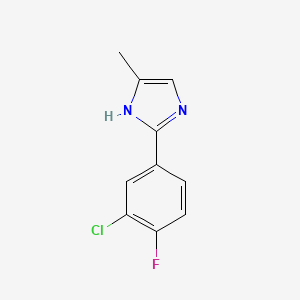

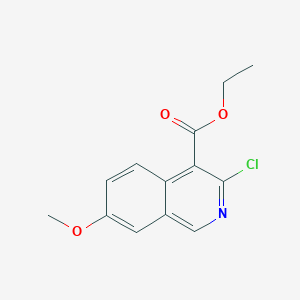
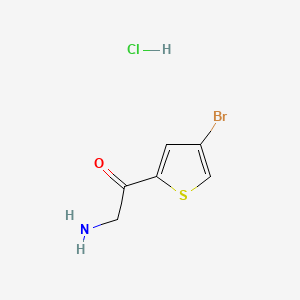
![1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
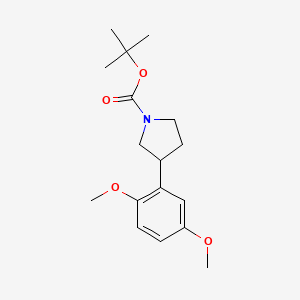
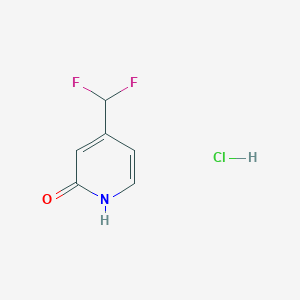
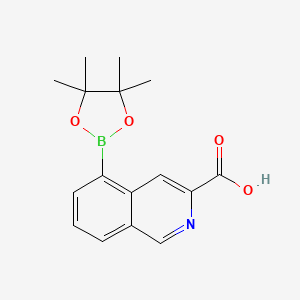

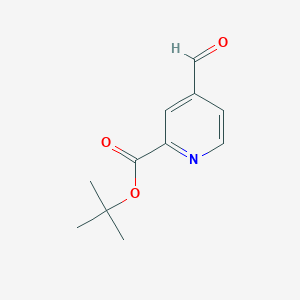
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
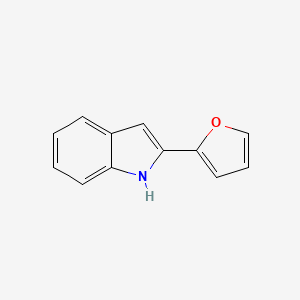
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)
